Benzenamine, 3,4-difluoro-, acetate

Fluoroquinolone synthesis Regioselective metalation Ortho-lithiation

Sourcing the liquid free base (CAS 3863-11-4) introduces volatility losses and handling difficulties during organometallic coupling steps. 3,4-Difluoroaniline acetate eliminates these risks, providing the C-2 regioselective fluorinated building block as a stable solid for accurate weighing. • Critical for C-8 substituted fluoroquinolones: Exclusive C-2 ortho-metalation upon N-Boc protection. • Enhanced process control: Solid-state form prevents mass loss versus the free base (bp 77°C/7 mmHg). • Simplified handling: Eliminates hygroscopicity concerns associated with hydrochloride salts.

Molecular Formula C8H9F2NO2
Molecular Weight 189.16 g/mol
CAS No. 106281-88-3
Cat. No. B14065488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 3,4-difluoro-, acetate
CAS106281-88-3
Molecular FormulaC8H9F2NO2
Molecular Weight189.16 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC(=C(C=C1N)F)F
InChIInChI=1S/C6H5F2N.C2H4O2/c7-5-2-1-4(9)3-6(5)8;1-2(3)4/h1-3H,9H2;1H3,(H,3,4)
InChIKeyGTCQCJUSLWOYKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoroaniline Acetate: Fluorinated Intermediate for Pharma and Agrochemicals


Benzenamine, 3,4-difluoro-, acetate (CAS 106281-88-3) is the acetate salt of 3,4-difluoroaniline, a fluorinated aromatic amine building block widely used in the synthesis of fluoroquinolone antibiotics, COX-2 inhibitors, and agrochemicals. The free base (CAS 3863-11-4) is a liquid at room temperature (mp 22 °C) with limited water solubility, whereas the acetate salt is a solid with distinct handling, stability, and reactivity profiles that can influence downstream synthetic efficiency . The 3,4-difluoro substitution pattern imparts specific electronic effects—quantified by a predicted pKa of approximately 3.10 and an experimental logP of 1.45–1.51—that differ meaningfully from other regioisomers (e.g., 2,4-difluoroaniline, 3,5-difluoroaniline) and halogen analogs (e.g., 3,4-dichloroaniline) .

Why Regioisomer and Salt Form Matter for Procurement


Although all difluoroaniline regioisomers share the C₆H₅F₂N core, the position of fluorine atoms dictates regiospecific reactivity in downstream transformations. For example, ortho-metalation of N-Boc-3,4-difluoroaniline proceeds regioselectively at the C-2 position with t-BuLi at −78 °C, enabling C-8 substituted fluoroquinolone synthesis [1]; 2,4- or 3,5-difluoroanilines exhibit different metalation sites and yields. Furthermore, the acetate salt form is not interchangeable with the free base or hydrochloride in processes where controlled release of the free amine, reduced volatility, or solid-state handling are critical . The following evidence quantifies these differences.

Quantitative Differentiation Evidence for Scientific Selection


Regioselective Ortho-Metalation Across Difluoroaniline Regioisomers

The N-Boc derivative of 3,4-difluoroaniline undergoes ortho-metalation with t-BuLi at −78 °C in THF exclusively at the C-2 position, enabling the introduction of electrophiles at C-2 and subsequent transformation to C-8 substituted fluoroquinolones [1]. In contrast, N-pivaloyl-2,4-difluoroaniline metalates at C-6, while N-Boc-3,5-difluoroaniline shows low regioselectivity due to competing directing effects of fluorine atoms . This regiospecificity is critical for synthesizing specific fluoroquinolone substitution patterns.

Fluoroquinolone synthesis Regioselective metalation Ortho-lithiation

Biodegradation Pathway: 3,4-Difluoroaniline vs. 3,4-Dichloroaniline

Under aerobic conditions with Pseudomonas fluorescens 26-K, 3,4-dichloroaniline (3,4-DCA) is degraded via catechol 2,3-dioxygenase (C2,3DO activity: 0.230 µmol/min/mg protein), while 3,4-difluoroaniline (3,4-DFA) is processed via catechol 1,2-dioxygenase (C1,2DO activity: 0.08 µmol/min/mg protein), demonstrating fundamentally different enzymatic pathways [1]. Additionally, without co-substrate, 3,4-DFA degradation reaches 90 mg/L over 15 days, compared to only 40% degradation of 75 mg/L 3,4-DCA under identical conditions [1]. This data supports distinct environmental persistence and metabolic processing of fluorinated vs. chlorinated anilines.

Environmental fate Biodegradation Pseudomonas fluorescens

Acetylation Yield of 3,4-Difluoroaniline vs. Free Base Anilines

3,4-Difluoroaniline reacts with acetic anhydride to produce acetic acid-(3,4-difluoro-anilide) with a reported isolated yield of 95% under controlled reaction conditions [1]. This yield exceeds typical acetylation yields for unsubstituted aniline (~85–90%) and for 3,4-dichloroaniline (~88%) under comparable conditions, benefiting from the electron-withdrawing fluorine substituents that reduce competing oxidation of the amino group .

Synthetic efficiency Acetylation Reaction yield

Solid-State Handling: Acetate Salt vs. Free Base and Hydrochloride

The free base 3,4-difluoroaniline is a liquid at room temperature (mp 22 °C) with a boiling point of 77 °C at 7 mmHg, requiring cold storage and presenting volatility-related handling challenges . The acetate salt (CAS 106281-88-3) is a solid at ambient temperature, simplifying weighing, transfer, and storage. While the hydrochloride salt (CAS 10117-64-3) also offers solid-state handling, acetate salts of anilines generally exhibit lower hygroscopicity and better compatibility with non-aqueous reaction media compared to hydrochlorides, as documented for aliphatic amine salt series where acetate salts show superior thermal stability up to 150 °C vs. 120 °C for hydrochlorides [1]. This can be advantageous in water-sensitive synthetic sequences.

Salt selection Solid-state stability Process chemistry

Electronic Properties Across Difluoroaniline Regioisomers

3,4-Difluoroaniline exhibits a predicted pKa of approximately 3.10 and an experimental logP of 1.45–1.51 . By comparison, 2,4-difluoroaniline has a predicted pKa of ~2.85 and logP ~1.35, while 3,5-difluoroaniline has a predicted pKa of ~3.30 and logP ~1.55 . The 3,4-substitution pattern thus provides an intermediate basicity and lipophilicity that can influence amine nucleophilicity in coupling reactions and membrane permeability of derived drug candidates.

Physicochemical properties pKa logP Drug design

Genotoxic Impurity Profiling by HPLC-MS/MS

A validated HPLC-MS/MS method for four genotoxic impurities in gefitinib achieved baseline separation of 3,4-difluoroaniline, 3-chloro-4-fluoroaniline, 3-fluoro-4-chloroaniline, and 3,4-dichloroaniline on an Inertsil ODS-3 column (100 mm × 3.0 mm, 3 µm) at 40 °C with a 12-minute run time . The LOD for 3,4-difluoroaniline was 0.2 µg/L and LOQ was 0.6 µg/L, with recovery of 91.0–98.5% at 6, 30, and 60 µg/L spike levels, demonstrating that the 3,4-difluoro substitution can be analytically resolved from mixed halogen analogs for regulatory compliance.

Genotoxic impurities HPLC-MS/MS Pharmaceutical quality control

Optimal Application Scenarios Based on Differentiation Evidence


C-8 Substituted Fluoroquinolone Antibiotic Synthesis

When synthesizing C-8 substituted fluoroquinolones (e.g., ofloxacin, levofloxacin analogs), 3,4-difluoroaniline acetate is the preferred starting material due to its exclusive C-2 regioselectivity upon N-Boc protection and ortho-metalation, enabling C-8 functionalization that cannot be achieved with 2,4- or 3,5-difluoroaniline regioisomers [1]. The acetate salt provides the free amine in situ after mild base treatment, avoiding the handling issues of the liquid free base.

Agrochemical Intermediates with Defined Degradation Profile

For agrochemical active ingredients where environmental persistence data support registration, 3,4-difluoroaniline-based intermediates may offer a differentiated biodegradation pathway (C1,2DO-mediated ortho-cleavage) compared to chlorinated analogs that proceed via C2,3DO meta-cleavage, with complete degradation of higher substrate concentrations observed under standardized conditions [1].

Genotoxic Impurity Reference Standard for Method Validation

The validated HPLC-MS/MS method for gefitinib-related genotoxic impurities confirms that 3,4-difluoroaniline can be quantified with an LOD of 0.2 µg/L and LOQ of 0.6 µg/L, with recovery between 91.0–98.5% [1]. This makes the acetate salt a suitable reference standard for developing and validating impurity methods in fluorinated drug substance manufacturing.

Multi-Step Synthesis Requiring Solid Handling and Non-Aqueous Compatibility

In synthetic sequences where precise stoichiometric control and exclusion of water are critical (e.g., organometallic coupling reactions), the solid acetate salt form enables accurate weighing and transfer without the volatility losses associated with the liquid free base (bp 77 °C/7 mmHg), and without the hygroscopicity concerns of the hydrochloride salt, as supported by class-level thermal stability data favoring acetate salts [1][2].

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